3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of a cyclopentyl group and a methylcyclohexyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea typically involves the reaction of cyclopentylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+4-Methylcyclohexyl isocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This typically involves the use of large-scale reactors, precise temperature control, and efficient purification methods to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-3-[(2S,3S,4R)-1-(cyclopropylcarbonyl)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]urea
- 3-Cyclopentyl-1-[(4R,5S)-2-[(2R)-1-hydroxy-2-propanyl]-4-methyl-1,1-dioxido-8-(3-pyridinyl)-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl]methyl]-1-methylurea
Uniqueness
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and methylcyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H24N2O |
---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1-cyclopentyl-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C13H24N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
IFLRKWUCCHWHAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NC(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.